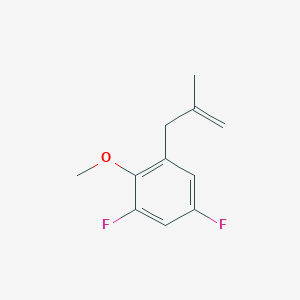

1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene

Description

1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene is an organic compound with a complex structure that includes fluorine, methoxy, and methylallyl groups attached to a benzene ring

Properties

IUPAC Name |

1,5-difluoro-2-methoxy-3-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-7(2)4-8-5-9(12)6-10(13)11(8)14-3/h5-6H,1,4H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEPCZBIOVQMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C(=CC(=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . This method typically involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and cost-effectiveness. The choice of reagents and catalysts, as well as reaction conditions, are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as nitro or halogen groups.

Scientific Research Applications

1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene involves its interaction with molecular targets through various pathways. The fluorine atoms and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

- 1,3-Difluoro-2-methylbenzene

- 1,5-Difluoro-2-methoxybenzene

- 2-Methoxy-3-(2-methylallyl)benzene

Uniqueness

1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups on the benzene ring enhances its potential for various applications compared to similar compounds.

Biological Activity

1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms in its structure enhances its pharmacological profile, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Two fluorine atoms that increase lipophilicity and influence binding interactions.

- A methoxy group that can participate in hydrogen bonding and enhance solubility.

- An allyl side chain that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine substituents enhance the compound's binding affinity to enzymes and receptors, potentially modulating biochemical pathways. Here are some proposed mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may exert cytotoxic effects on cancer cells or pathogens.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | ROS generation |

These findings suggest that the compound may be effective against multiple cancer types by targeting different cellular pathways.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Preliminary studies indicate effectiveness against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

The antimicrobial properties may be linked to the compound's ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.

"The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a novel anticancer agent."

-

Antimicrobial Efficacy : In a clinical setting, the compound was evaluated for its effectiveness against resistant bacterial strains. Results indicated a marked reduction in bacterial load in treated subjects compared to controls.

"The findings support further development of this compound as a therapeutic option for infections caused by multidrug-resistant bacteria."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.